(4-(2-(氮杂环戊烷-1-基)乙氧基)苯基)甲醇

描述

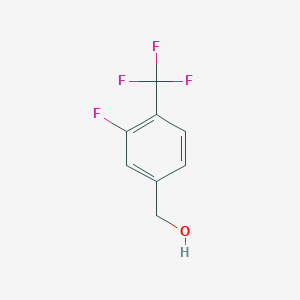

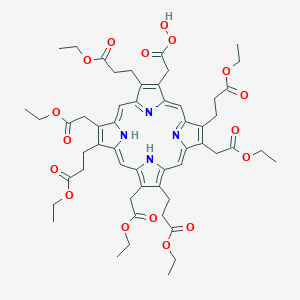

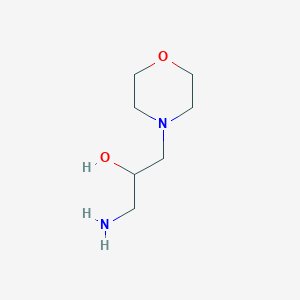

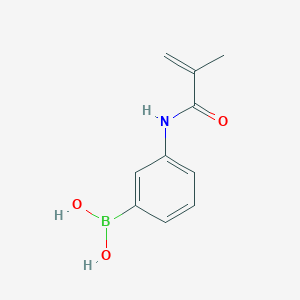

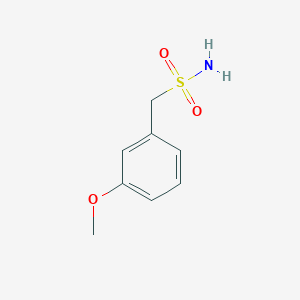

“(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol” is a chemical compound with the molecular formula C15H23NO2 . It is also known as “(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride” with a molecular weight of 285.81 . This compound is used as an intermediate in the synthesis of Bazedoxifene-d4, a labeled nonsteroidal selective estrogen receptor modulator (SERM) used as an antiosteoporotic .

Molecular Structure Analysis

The InChI code of “(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride” is1S/C15H23NO2.ClH/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16;/h5-8,17H,1-4,9-13H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride” has a molecular weight of 285.81 . The compound is solid at room temperature and should be stored in a refrigerator .科学研究应用

立体选择性合成

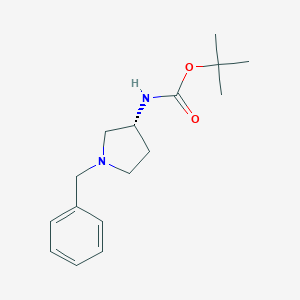

一项研究集中于手性桥连氮杂环戊烷的立体选择性合成,其在结构上与"(4-(2-(氮杂环戊烷-1-基)乙氧基)苯基)甲醇"相关。该研究重点介绍了一种在特定条件下反应 2-氮杂降冰片烷-3-基甲醇的方法,从而生成具有特定构型的立体选择性桥连氮杂环戊烷。这一过程对于创建在不对称合成和手性技术中具有潜在应用的新型化合物具有重要意义 (Elżbieta Wojaczyńska, I. Turowska-Tyrk, & J. Skarżewski, 2012).

氮杂-Piancatelli 重排

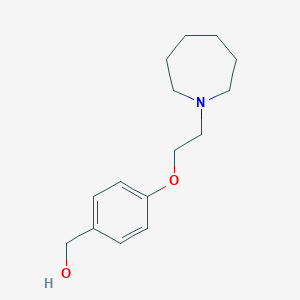

另一个应用涉及在氮杂-Piancatelli 重排中使用呋喃-2-基(苯基)甲醇,虽然没有直接提到"(4-(2-(氮杂环戊烷-1-基)乙氧基)苯基)甲醇",但展示了一种可能适用于其合成或功能化的方法。该研究描述了一个导致反式-4,5-二取代环戊烯酮衍生物的平稳过程,证明了相关化合物在有机合成和新合成方法开发中的效用 (B. Reddy, G. Narasimhulu, P. S. Lakshumma, Y. V. Reddy, & J. Yadav, 2012).

作用机制

Target of Action

It is known to be an intermediate in the synthesis of bazedoxifene-d4 , which is a nonsteroidal selective estrogen receptor modulator (SERM) . SERMs are compounds that can bind to estrogen receptors and modulate their activity.

Mode of Action

As an intermediate in the synthesis of bazedoxifene-d4 , it may contribute to the overall mechanism of action of Bazedoxifene-d4. Bazedoxifene-d4, as a SERM, binds to estrogen receptors and modulates their activity . The modulation can be either activation or inhibition depending on the tissue type .

Biochemical Pathways

As an intermediate in the synthesis of bazedoxifene-d4 , it may indirectly influence the pathways affected by Bazedoxifene-d4. Bazedoxifene-d4, as a SERM, can influence various pathways related to estrogen signaling .

Pharmacokinetics

As an intermediate in the synthesis of bazedoxifene-d4 , its pharmacokinetic properties may be influenced by the properties of the final compound, Bazedoxifene-d4 .

Result of Action

As an intermediate in the synthesis of bazedoxifene-d4 , it may contribute to the overall effects of Bazedoxifene-d4. Bazedoxifene-d4, as a SERM, can have various effects depending on the tissue type, including inhibiting bone loss and showing little or no uterine stimulation .

Action Environment

As an intermediate in the synthesis of bazedoxifene-d4 , environmental factors that affect the synthesis, stability, and action of Bazedoxifene-d4 may also indirectly affect (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol .

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

[4-[2-(azepan-1-yl)ethoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16/h5-8,17H,1-4,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBHEOTYTUPXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCOC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431223 | |

| Record name | (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol | |

CAS RN |

223251-16-9 | |

| Record name | (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。